1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-propoxyphenyl compounds followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is not well-documented in biological systems. its chemical structure suggests that it may interact with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(6-Bromo-2-fluoro-3-ethoxyphenyl)-2,2,2-trifluoroethanone
- 1-(6-Bromo-2-fluoro-3-butoxyphenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity
Properties
Molecular Formula |
C11H9BrF4O2 |
---|---|
Molecular Weight |
329.08 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9BrF4O2/c1-2-5-18-7-4-3-6(12)8(9(7)13)10(17)11(14,15)16/h3-4H,2,5H2,1H3 |
InChI Key |
GLUKWJCZWZIIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.